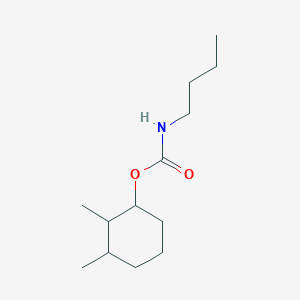

Cyclohexyl carbamate derivative 7

Descripción

Evolution and Significance of Cyclohexyl Carbamate (B1207046) Scaffolds in Chemical Biology

The cyclohexyl carbamate scaffold, a molecular framework incorporating a cyclohexane (B81311) ring and a carbamate functional group, has proven to be a valuable asset in the field of chemical biology. The cyclohexane ring provides a stable, three-dimensional structure that can be strategically modified to optimize interactions with biological targets. The carbamate group, with its ability to form hydrogen bonds and its relative stability, further enhances the drug-like properties of these molecules.

Initially explored for a variety of applications, the significance of this scaffold has grown as researchers have uncovered its potential to modulate the activity of key enzymes involved in various disease pathways. This has led to the synthesis and evaluation of numerous derivatives, each tailored to interact with a specific biological target.

Overview of Research Directions in Cyclohexyl Carbamate Derivative Chemistry

Research into cyclohexyl carbamate derivatives has branched into several promising directions. A significant area of investigation has been their application as enzyme inhibitors. For instance, certain derivatives have been designed and synthesized to target enzymes such as fatty acid amide hydrolase (FAAH), with potential applications in managing anxiety and other neurological conditions.

Another critical research avenue has been the development of these derivatives as anticancer agents. By modifying the cyclohexyl carbamate structure, scientists have created compounds that can interfere with the processes of tumor growth and proliferation. Furthermore, the inherent properties of the cyclohexyl carbamate scaffold make it a suitable platform for developing agents that target a wide array of other enzymes and receptors, highlighting the broad therapeutic potential of this chemical class.

Contextualization of Specific "Derivative 7" Compounds within Research Series

"Cyclohexyl carbamate derivative 7" is not an isolated discovery but is part of a larger series of compounds investigated for a specific biological activity. This particular derivative is identified in scientific literature and patent databases as a potent tyrosinase inhibitor. nih.gov Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. The inhibition of this enzyme is a primary strategy for the development of agents to treat hyperpigmentation disorders and for applications in cosmetics.

The designation "derivative 7" originates from a patent review that highlights its discovery within a series of novel cyclohexyl carbamates. nih.govresearchgate.net This series was systematically synthesized and evaluated to understand the structure-activity relationship, aiming to optimize the inhibitory effect on tyrosinase. The research leading to "derivative 7" is documented in patent literature, specifically in the international patent application WO 2014/193035 A1. This patent discloses a series of 4-(cyclohexyloxy)aniline (B1587980) derivatives, including the compound of interest, and details their synthesis and biological evaluation as tyrosinase inhibitors.

The following table provides a summary of the key information related to the research context of this compound:

| Research Aspect | Description |

| Compound Name | This compound |

| Primary Biological Target | Tyrosinase |

| Therapeutic Indication | Albinism and other pigmentation disorders |

| Key Publication Type | Patent (WO 2014/193035 A1) |

| Associated Research | Part of a series of novel cyclohexyl carbamate derivatives developed as tyrosinase inhibitors. |

The detailed research findings, including the specific chemical structure and biological activity data for "this compound," are contained within the aforementioned patent documentation. This foundational work establishes the compound as a significant lead in the ongoing search for effective and safe tyrosinase inhibitors.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H25NO2 |

|---|---|

Peso molecular |

227.34 g/mol |

Nombre IUPAC |

(2,3-dimethylcyclohexyl) N-butylcarbamate |

InChI |

InChI=1S/C13H25NO2/c1-4-5-9-14-13(15)16-12-8-6-7-10(2)11(12)3/h10-12H,4-9H2,1-3H3,(H,14,15) |

Clave InChI |

NRBLABNDLCTIGX-UHFFFAOYSA-N |

SMILES canónico |

CCCCNC(=O)OC1CCCC(C1C)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Cyclohexyl Carbamate Derivatives

Classical and Modern Synthetic Routes for Cyclohexyl Carbamate (B1207046) Cores

The formation of the carbamate functional group attached to a cyclohexane (B81311) ring can be achieved through several established chemical strategies.

Nucleophilic Substitution Reactions (e.g., Cyclohexylamine (B46788) with Chloroformates)

A primary and straightforward method for synthesizing cyclohexyl carbamates involves the reaction of cyclohexylamine with a suitable chloroformate. In this nucleophilic substitution reaction, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the carbamate N-C(O)O bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This method is versatile, allowing for the introduction of various R-groups on the oxygen side of the carbamate by selecting the appropriate chloroformate (e.g., benzyl (B1604629) chloroformate, ethyl chloroformate).

Carbamate Formation via Isocyanates and Alcohols

An alternative and widely used route is the reaction between a cyclohexyl isocyanate and an alcohol. nih.govnih.gov The highly reactive isocyanate group readily undergoes nucleophilic attack by the alcohol's oxygen atom. This reaction is often performed under mild conditions and can be catalyzed by bases or certain metal catalysts. nih.gov The choice of alcohol determines the ester portion of the carbamate, offering significant modularity in the synthesis of a diverse library of derivatives. For hindered alcohols, the reaction may require heating or stronger catalysts to proceed efficiently. nih.gov

Metathesis Reactions (e.g., Ureas and Organic Carbonates)

More modern and "green" approaches to carbamate synthesis include the metathesis (or transfunctionalization) reaction between ureas and organic carbonates. nsf.govchemicalbook.comgoogle.comnih.gov For instance, dicyclohexyl urea (B33335) can react with an organic carbonate like dimethyl carbonate in the presence of a catalyst to yield methyl cyclohexyl carbamate. nsf.gov These reactions are often promoted for their high atom economy, as the byproducts can be minimal and non-toxic. nsf.gov Various catalysts, including lanthanum oxide on silica (B1680970) (La₂O₃/SiO₂) and di-n-butyltin oxide (DBTO), have been shown to effectively promote this transformation. nsf.govchemicalbook.comgoogle.com

Hofmann Rearrangement Protocols

The Hofmann rearrangement provides an indirect method to produce a carbamate from a primary amide with one less carbon atom. nih.govbuu.ac.thrsc.org The reaction transforms the amide into an isocyanate intermediate through treatment with bromine and a strong base. nih.govrsc.org This intermediate is typically not isolated but is trapped in situ with an alcohol. nih.govrsc.orgresearchgate.net For example, reacting a cyclohexanecarboxamide (B73365) with bromine, sodium hydroxide, and an alcohol (like methanol (B129727) or tert-butanol) would yield the corresponding methyl or tert-butyl cyclohexylcarbamate. nih.gov Modified procedures using reagents like sodium hypochlorite (B82951) or lead tetraacetate have also been developed. researchgate.netresearchgate.net

Stereoselective Synthesis and Chiral Control in Cyclohexyl Carbamate Derivatives

When the cyclohexane ring is substituted, it can contain chiral centers, leading to the existence of stereoisomers. The synthesis of a single, desired stereoisomer (enantiomer or diastereomer) is critical in medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Stereocontrol in the synthesis of cyclohexyl carbamate derivatives can be achieved by several means. One common approach is to start with a chiral building block, such as a stereochemically pure substituted cyclohexylamine or cyclohexanol (B46403). For example, the synthesis of tert-butyl ((1R,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)carbamate relies on a pre-existing chiral cyclohexyl core. researchgate.net

Alternatively, asymmetric reactions can be employed to create the chiral centers with a high degree of stereoselectivity. Methods like asymmetric hydrogenation or catalytic enantioselective reactions can be used to prepare chiral intermediates that are then converted to the final carbamate product. For instance, tandem oxidative cyclization has been used to create highly functionalized cyclopropanes with excellent diastereoselectivity, a strategy that can be conceptually extended to other cyclic systems.

Synthesis of Specific Cyclohexyl Carbamate Derivative Structures

As previously stated, the specific synthesis of "Cyclohexyl carbamate derivative 7" cannot be detailed. However, the literature contains numerous examples of the synthesis of other specific cyclohexyl carbamate derivatives, illustrating the application of the general methods described above.

For instance, the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, an intermediate for the drug Edoxaban, involves the coupling of a stereochemically defined diamine-cyclohexane core with another molecular fragment. The carbamate group in this molecule serves as a protecting group for one of the amines during the synthesis.

Another example involves the synthesis of 20-carbamate derivatives of (20S,21S)‐7‐cyclohexyl‐21‐fluorocamptothecin. In this case, the synthesis starts with a complex, multi-ring system, and the carbamate moiety is introduced at a late stage by reacting a hydroxyl group with 4-nitrophenyl chloroformate to form an activated carbonate, which is then treated with various amines to generate a library of carbamate derivatives.

These examples highlight how the fundamental reactions outlined in section 2.1 are applied in complex, multi-step syntheses to produce structurally intricate and biologically active molecules containing the cyclohexyl carbamate motif.

Preparation of Substituted Cyclohexyl Carbamates (e.g., tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate)

The synthesis of specifically substituted cyclohexyl carbamates is a critical step in the preparation of complex molecules, including active pharmaceutical ingredients. A notable example is the synthesis of tert-butyl N-((1R, 2S, 5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate in the production of the anticoagulant drug Edoxaban. nih.gov The synthesis of this advanced intermediate starts from tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which can be prepared as its oxalate (B1200264) salt. nih.gov

A described method for the preparation of the aforementioned advanced intermediate involves the reaction of tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt with 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate ethyl hydrochloride salt. nih.gov The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) in the presence of a base like triethylamine (B128534) to neutralize the hydrochloride salt and facilitate the amide bond formation. nih.gov

The general synthetic approach is outlined in the following table:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate ethyl hydrochloride salt | Acetonitrile, Triethylamine, ~10°C to ~70°C, 7 hours | tert-butyl N-((1R, 2S, 5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate |

Table 1: Synthesis of a substituted cyclohexyl carbamate derivative. nih.gov

In a specific example, 16.96 g of the 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate ethyl hydrochloride salt were suspended in 100 mL of acetonitrile. nih.gov To this mixture, 6.35 g of triethylamine were added, followed by 20 g of tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt at a temperature of about 10°C. nih.gov The mixture was then heated to approximately 60°C, and an additional 21.8 g of triethylamine were added. The reaction was maintained at about 70°C for 7 hours. nih.gov After cooling and the addition of water, the solid product was isolated by filtration with a high yield and purity. nih.gov In one instance, this procedure yielded 22.7 g (91.1% yield) of the final product with a purity of 98.50% as determined by HPLC. nih.gov

Synthesis of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate

While specific literature detailing the synthesis of tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate was not found within the scope of the search, a general synthetic strategy can be proposed based on known chemical transformations. The synthesis would likely involve the introduction of a protected amino group and a two-carbon aldehyde equivalent onto a 4,4-dimethylcyclohexane core.

A plausible route could start from a 4,4-dimethylcyclohexanone (B1295358) derivative. The introduction of the amino functionality could be achieved through various methods, such as reductive amination, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. The (2-oxoethyl) side chain could then be installed, for instance, through a Wittig-type reaction with a suitable two-carbon phosphorane followed by ozonolysis or other oxidative cleavage of the resulting double bond. Alternatively, the side chain could be introduced via alkylation of an enolate or a related nucleophilic species derived from the cyclohexanone.

It is important to note that this is a generalized proposal, and the actual experimental conditions would require optimization to achieve the desired product with good yield and purity.

Synthesis of Camptothecin-Carbamate Conjugates (e.g., (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin Carbamates)

The conjugation of pharmacologically active molecules like camptothecin (B557342) with other chemical moieties via a carbamate linker is a strategy employed to modify their properties. A specific example is the synthesis of (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin carbamates, which have been investigated as potential antitumor agents. researchgate.netresearchgate.net

The synthetic route to these compounds involves a multi-step process starting from a camptothecin precursor. researchgate.net The key steps include the introduction of the cyclohexyl group at the 7-position, fluorination at the 21-position, and finally, the formation of the carbamate at the 20-hydroxyl group. researchgate.net

A representative synthetic scheme is presented below:

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| i | Camptothecin derivative | FeSO₄·7H₂O, cyclohexanecarboxaldehyde, 30% H₂O₂, 0°C, 8 h | 7-Cyclohexylcamptothecin derivative |

| ii | 7-Cyclohexylcamptothecin derivative | MeOH, KBH₄, r.t., 4 h | Dihydroxy intermediate |

| iii | Dihydroxy intermediate | DAST, CH₂Cl₂, -75°C to 0°C, 2 h | (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin |

| iv | (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin | 4-nitrophenyl chloroformate, DMAP, THF, reflux, 3 d | Activated 20-carbonate intermediate |

| v | Activated 20-carbonate intermediate | CH₂Cl₂, NHR¹R², TEA, r.t., 30 min | (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin carbamate |

Table 2: Synthetic route for (20S,21S)-7-Cyclohexyl-21-fluorocamptothecin Carbamates. researchgate.net

The synthesis begins with the introduction of the cyclohexyl group at the 7-position of a suitable camptothecin precursor. researchgate.net This is followed by a reduction step. researchgate.net The subsequent fluorination is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). researchgate.net The 20-hydroxyl group is then activated with 4-nitrophenyl chloroformate in the presence of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The final step involves the reaction of the activated carbonate with a primary or secondary amine (NHR¹R²) in the presence of triethylamine (TEA) to yield the desired carbamate conjugate. researchgate.net This method allows for the synthesis of a variety of carbamate derivatives by varying the amine used in the final step. researchgate.net

Synthesis of Amidocarbamate Derivatives

Amidocarbamate derivatives of cyclohexyl carbamates can be synthesized through several routes. One such example is the formation of a cyclohexyl N-dimethylcarbamoyl-4-t-butylthioallophanimidate. prepchem.com This reaction involves the refluxing of cyclohexyl 4,4-dimethylthioallophanimidate with tert-butyl isocyanate in methylene (B1212753) chloride for 2 hours. prepchem.com After evaporation of the solvent, the product is obtained as a solid which can be purified by recrystallization from cyclohexane. prepchem.com

A more general approach to amidocarbamates involves the reaction of acyl isocyanates with carbamates. Acyl isocyanates can be generated in situ from primary amides and oxalyl chloride. nih.gov These reactive intermediates can then be trapped with a variety of nucleophiles, including carbamates, to form the corresponding diacyl urea derivatives or amidocarbamates. nih.gov This one-pot, two-step synthesis utilizes readily available starting materials. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally benign methodologies. For the synthesis of carbamates, including cyclohexyl carbamate derivatives, continuous flow chemistry and biocatalysis represent two significant advancements.

Continuous Flow Chemistry in Carbamate Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov This technology has been successfully applied to the synthesis of various carbamates.

One notable application is a continuous flow process that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a range of carbamate products, including those with cyclohexyl appendages. nih.govbeilstein-journals.orgresearchgate.net In this process, a variety of carboxylic acids, including non-aromatic acids, are subjected to a continuous Curtius rearrangement to yield the desired carbamate structures in high yield and purity. nih.govbeilstein-journals.org This method has been used to synthesize carbamates bearing cyclohexyl, cyclobutyl, and vinylic groups. nih.govbeilstein-journals.org

The general workflow for this continuous flow synthesis is as follows:

A solution of the carboxylic acid and diphenylphosphoryl azide (B81097) (DPPA) is passed through a heated reactor to initiate the Curtius rearrangement, forming an isocyanate intermediate.

This intermediate is then reacted with an alcohol in the flow system to generate the carbamate product.

Downstream processing, which can also be integrated into the flow system, may include purification steps such as passing the stream through scavenger resins to remove unreacted reagents and byproducts. nih.gov

This approach allows for the rapid and efficient synthesis of a library of carbamates, demonstrating the versatility of continuous flow technology. researchgate.net

Biocatalytic Methods for Carbamate Production and Derivatization

Biocatalysis, the use of enzymes as catalysts in chemical synthesis, offers high selectivity and mild reaction conditions, making it an attractive green chemistry approach. nih.gov Biocatalytic methods have been developed for both the production and derivatization of carbamates and their precursors.

A continuous-flow process has been developed that combines biocatalysis with chemical synthesis for the production of valuable carbamates. nih.govbeilstein-journals.orgnih.gov In this system, an immobilized enzyme, such as Candida antarctica lipase (B570770) B (CALB), is used to selectively transform byproducts, simplifying the purification of the desired carbamate product. nih.govbeilstein-journals.orgresearchgate.net This integrated approach highlights the synergy between biocatalysis and flow chemistry. nih.govbeilstein-journals.org

Furthermore, biocatalysis has been employed for the stereoselective synthesis of cyclohexanol derivatives, which are key precursors for cyclohexyl carbamates. mdpi.com For example, commercial alcohol dehydrogenases (ADHs) have been used for the stereoselective reduction of 4-alkylcyclohexanones to the corresponding cis-4-alkylcyclohexanols with high conversion and diastereomeric excess. mdpi.com These chiral alcohols can then be converted to carbamates.

The enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol, catalyzed by Candida antarctica lipase A (CALA), demonstrates the potential for biocatalytic derivatization of cyclohexanol precursors. mdpi.com Similar enzymatic reactions could be envisioned for the formation of carbamate linkages. The combination of enzymatic steps with in-line work-up in a continuous-flow process provides a technologically advanced and sustainable route to these compounds. mdpi.com

Functional Group Interconversions and Derivatization Strategies

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance desirable properties such as biological activity, selectivity, and pharmacokinetic profiles. For cyclohexyl carbamate derivatives, functional group interconversions (FGIs) and derivatization are pivotal in exploring their structure-activity relationships (SAR). These transformations allow for the introduction of diverse chemical functionalities, leading to new analogues with potentially improved therapeutic efficacy.

Derivatization for Enhanced Biological Activity

The derivatization of cyclohexyl carbamate scaffolds is a key strategy to modulate their biological effects. The introduction of specific functional groups can lead to enhanced interactions with biological targets, thereby increasing potency. Research into related nitrogen-containing heterocyclic compounds, for instance, has demonstrated that modifications can significantly impact their antiproliferative activities. mdpi.com

For example, the oxidation of a primary alcohol to a carboxylic acid would introduce a negatively charged group at physiological pH, potentially forming new salt-bridge interactions with a biological target. Conversely, esterification with various acyl chlorides or carboxylic acids can introduce lipophilic groups, which may enhance cell membrane permeability.

A study on narciclasine (B1677919) analogs, another class of nitrogen-containing compounds, revealed that derivatization at certain positions can lead to a reduction or enhancement of antiproliferative potency. mdpi.com This highlights the importance of the position and nature of the introduced functional group in determining the biological outcome. Although direct studies on "this compound" are not available, these findings on analogous structures provide a rationale for its derivatization to explore potential anticancer activities. mdpi.com

Table 1: Potential Derivatizations of a Hypothetical this compound and their Rationale for Enhanced Biological Activity

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Rationale for Enhanced Activity |

| Primary Alcohol (-CH₂OH) | 1. SOCl₂ or PBr₃2. NaN₃ | 1. Alkyl Halide (-CH₂X)2. Azide (-CH₂N₃) | Introduction of a leaving group for further substitution; Azides can be reduced to amines for further derivatization. vanderbilt.edu |

| Primary Alcohol (-CH₂OH) | PCC or DMP | Aldehyde (-CHO) | Can participate in reductive amination to introduce diverse amine functionalities. |

| Primary Alcohol (-CH₂OH) | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid (-COOH) | Introduces a polar, ionizable group for potential new ionic interactions with biological targets. |

| Carbamate (-NHCOO-) | Alkyl Halide, NaH | N-Alkylated Carbamate | Modifies steric bulk and hydrogen bonding capacity at the carbamate nitrogen. |

Derivatization with Essential Oils and Isocyanates

The derivatization of cyclohexyl carbamates with natural products, such as components of essential oils, and with reactive intermediates like isocyanates, represents another avenue for creating novel chemical entities with potentially valuable biological properties.

Essential oil components, such as thymol, carvacrol, and eugenol, are known for their broad-spectrum biological activities. The incorporation of these phenolic structures into a cyclohexyl carbamate derivative can be achieved through several synthetic routes. For instance, if "this compound" possessed a suitable leaving group, it could undergo a Williamson ether synthesis with the phenolic hydroxyl group of an essential oil component. Alternatively, the carbamate's nitrogen could be acylated with a derivative of an essential oil component bearing a carboxylic acid functionality.

Isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols and amines. The reaction of an isocyanate with the hydroxyl group of our hypothetical "this compound" would result in the formation of a new carbamate linkage, leading to a dicarbamate derivative. This reaction is typically catalyzed by a base and proceeds under mild conditions.

The choice of isocyanate is critical as it dictates the nature of the substituent introduced. A wide variety of isocyanates are commercially available, ranging from simple alkyl and aryl isocyanates to more complex structures. This allows for the systematic exploration of the chemical space around the derivatization site. For example, reacting "this compound" with a series of substituted phenyl isocyanates would generate a library of compounds with varying electronic and steric properties on the newly introduced aromatic ring. This approach is valuable for fine-tuning the biological activity of the parent molecule.

Table 2: Exemplary Reactions for the Derivatization of a Hypothetical this compound with Isocyanates

| Reactant 1 | Reactant 2 | Product Structure |

| This compound (with -OH) | Phenyl isocyanate | Derivative with an additional N-phenylcarbamate group |

| This compound (with -OH) | Methyl isocyanate | Derivative with an additional N-methylcarbamate group |

| This compound (with -NH₂) | Cyclohexyl isocyanate | Derivative with an additional urea linkage |

Structural Characterization and Conformational Analysis of Cyclohexyl Carbamate Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise structure of Cyclohexyl carbamate (B1207046) derivative 7 has been determined and extensively characterized using a combination of powerful spectroscopic methods. These techniques provide a holistic view of the molecule's connectivity, functional groups, and atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of Cyclohexyl carbamate derivative 7. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the presence of the cyclohexyl and carbamate moieties. The chemical shifts and coupling constants of the cyclohexyl protons provide insights into their axial or equatorial orientations.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. These shifts are indicative of the carbon's hybridization and its bonding environment.

Dynamic NMR (DNMR) studies have been particularly insightful in understanding the conformational dynamics of cyclohexyl carbamate systems. By analyzing the changes in the NMR spectra at varying temperatures, researchers can investigate processes such as ring inversion and restricted rotation around the carbamate C-N bond. For instance, in cyclohexyl-N,N-dimethylcarbamate, DNMR has been used to determine the percentages of each conformer at equilibrium.

A representative, though not specific to derivative 7, data set for a generic cyclohexyl carbamate is presented below to illustrate the type of information obtained from NMR studies.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| 4.55 (br s, 1H, NH) | 156.5 (C=O) |

| 3.48 (m, 1H, CH-O) | 52.1 (CH-O) |

| 1.95-1.10 (m, 10H, cyclohexyl) | 33.0 (cyclohexyl) |

| 25.5 (cyclohexyl) | |

| 24.8 (cyclohexyl) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies for a typical cyclohexyl carbamate include:

N-H Stretching: A prominent band is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the carbamate, appears around 1680-1700 cm⁻¹.

C-O Stretching: The stretching vibrations of the C-O bonds in the carbamate linkage are usually found in the 1250-1000 cm⁻¹ region.

C-H Stretching: Bands corresponding to the C-H stretching of the cyclohexyl ring are observed around 2850-2950 cm⁻¹.

Mass Spectrometry (MS, HRMS, LC-ESI-MS/MS)

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn can be used to deduce the molecular formula with high accuracy.

Techniques such as Electrospray Ionization (ESI-MS) are commonly employed for the analysis of carbamate derivatives. In a broader context of related compounds, ESI-MS has been used to validate the molecular weights of intermediates in synthetic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-ESI-MS/MS) can be utilized for the identification and quantification of the compound in complex mixtures, as well as for fragmentation studies to further confirm its structure.

X-ray Crystallography and Solid-State Conformational Studies

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For cyclohexyl carbamate derivatives, crystallographic studies reveal precise bond lengths, bond angles, and the preferred conformation of the cyclohexyl ring and the carbamate substituent.

While a specific crystal structure for "this compound" is not publicly available, studies on similar compounds, such as methyl N-cyclohexylcarbamate, show that the cyclohexyl ring typically adopts a stable chair conformation. In the crystal structure of methyl N-cyclohexylcarbamate, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds. A study of diethyl 1-(cyclohexyl carbamoyl)-3-methyl-6-nitro-1H-indene-1,2-dicarboxylate also shows the cyclohexyl ring in a chair conformation.

Representative Crystallographic Data for a Cyclohexyl Carbamate Derivative (Methyl N-cyclohexylcarbamate)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.031 (2) |

| b (Å) | 8.7863 (18) |

| c (Å) | 10.070 (2) |

| V (ų) | 887.6 (3) |

| Z | 4 |

Conformational Preferences and Dynamics of Cyclohexyl Carbamate Systems

Axial-Equatorial Equilibrium Investigations

The preference for the carbamate group to occupy either an axial or equatorial position on the cyclohexyl ring is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Dynamic NMR (DNMR) spectroscopy is a primary technique for investigating this equilibrium. By measuring the relative intensities of the signals for the axial and equatorial conformers at low temperatures, where the ring inversion is slow on the NMR timescale, the conformational free energy difference (ΔG°) can be determined.

For cyclohexyl-N,N-dimethylcarbamate, low-temperature ¹H and ¹³C NMR studies have shown that the equatorial conformer is significantly more populated than the axial conformer. The percentage of the equatorial conformer was determined to be approximately 85% from ¹H NMR and 82% from ¹³C NMR spectra at -100 °C. This preference is attributed to the steric bulk of the N,N-dimethylcarbamate group, which leads to significant syn-1,3-diaxial interactions when it is in the axial position.

Theoretical calculations, using methods such as Density Functional Theory (DFT), are often used in conjunction with experimental data to model the energies of the different conformers and to rationalize the observed equilibrium. These computational studies can provide detailed insights into the steric and electronic interactions that govern the conformational preferences.

Impact of Substituents on Cyclohexyl Ring Conformation

The conformation of the cyclohexyl ring in carbamate derivatives is a critical factor influencing their physical, chemical, and biological properties. The cyclohexane (B81311) ring is not planar and primarily adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. The relative stability of these two arrangements is significantly influenced by the nature of the substituents.

The interconversion between the two chair conformations, known as ring-flipping, is a rapid process at room temperature. However, for a substituted cyclohexane, the two chair conformers are often not of equal energy. The conformation that places the substituent in the more sterically favorable equatorial position is generally preferred.

The primary factor governing the conformational preference is the presence of 1,3-diaxial interactions. An axial substituent experiences steric hindrance from the other two axial atoms (usually hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent at C1. These repulsive steric interactions increase the energy of the conformer with the axial substituent, making it less stable than the conformer with the substituent in the equatorial position. The equatorial position orients the substituent away from the bulk of the ring, thus minimizing steric strain.

The magnitude of this preference, often quantified as the A-value (conformational free energy difference), depends on the size and nature of the substituent. Larger substituents will have a stronger preference for the equatorial position due to more severe 1,3-diaxial interactions.

For instance, in a hypothetical scenario where "this compound" represents a cyclohexyl carbamate with an additional substituent, the conformational equilibrium would be determined by the energetic preferences of both the carbamate group and the other substituent.

Below is a hypothetical data table illustrating how different substituents on a cyclohexyl ring influence the percentage of the equatorial conformer at equilibrium.

| Substituent (X) | A-value (kcal/mol) | % Equatorial Conformer at 25 °C |

| -H | 0 | 50 |

| -CH₃ | 1.7 | 95 |

| -OH | 0.9 | 83 |

| -Cl | 0.5 | 70 |

| -C(CH₃)₃ | >5.0 | >99.9 |

| -NH-CO-OR | ~1.0 - 2.0 | ~85 - 97 |

This table is for illustrative purposes only and the A-value for the carbamate group is an approximation.

The data clearly indicates that as the steric bulk of the substituent increases (reflected in a higher A-value), the equilibrium shifts significantly towards the conformer with the substituent in the equatorial position to avoid destabilizing 1,3-diaxial interactions. For a group like tert-butyl, the preference for the equatorial position is so strong that the ring is essentially "locked" in that conformation.

Preclinical Pharmacological Investigations and Biological Activities of Cyclohexyl Carbamate Derivatives

Enzyme Inhibition Profiles of Cyclohexyl Carbamate (B1207046) Derivatives

Cholinesterase (AChE and BuChE) Inhibition

The carbamate structure is a well-known pharmacophore for the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several studies have explored various carbamate derivatives for their potential in treating conditions like Alzheimer's disease by inhibiting these enzymes. ajphs.comnih.gov

For example, studies on O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate have demonstrated their inhibitory potential against both AChE and BuChE. ajphs.com Another study focused on novel carbamate derivatives with N-phenylpiperazine and N-benzylpiperidine moieties, which showed significant activity against BuChE. nih.gov

However, none of the retrieved studies specifically mention "Cyclohexyl carbamate derivative 7" or provide its inhibition data for AChE or BuChE.

Factor Xa Modulation in Coagulation Cascades

No information was found in the searched literature regarding the modulatory effects of "this compound" or related cyclohexyl carbamate compounds on Factor Xa, a critical enzyme in the blood coagulation cascade.

Carboxypeptidase U (TAFIa) Inhibition

There is no available information from the conducted searches on the inhibitory activity of "this compound" or related compounds against Carboxypeptidase U (also known as Thrombin-Activatable Fibrinolysis Inhibitor, TAFIa).

Urease Inhibition

No studies were found that describe the urease inhibitory properties of "this compound."

CD73 Inhibition

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine (B11128). nih.govnih.gov This adenosine can inhibit the activity of T cells and other immune cells, allowing cancer to evade immune surveillance. nih.gov Consequently, the inhibition of CD73 is a significant area of research in cancer immunotherapy. nih.gov

While direct studies on "this compound" as a CD73 inhibitor are not specified in the available literature, the broader class of small-molecule inhibitors targeting CD73 is under active investigation. nih.gov Research efforts have focused on developing non-nucleotide inhibitors to overcome the limitations of traditional adenosine analogs. nih.gov These efforts involve computational methods like 3D-QSAR and molecular docking to design novel compounds with high potency. nih.gov The goal is to identify molecules that can effectively block the enzyme's active site, thereby reducing adenosine production and restoring anti-tumor immunity. nih.govnih.gov The upregulation of CD73 has been linked to resistance to radiotherapy, and its inhibition can enhance the sensitivity of tumors to such treatments. nih.gov

Receptor Interactions and Modulatory Effects

Certain cyclohexyl carbamate derivatives have been shown to engage with neurotransmitter systems by modulating the levels of endogenous signaling molecules. A notable example is the compound URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). acs.orgresearchgate.net

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). researchgate.net By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, thereby enhancing its effects on cannabinoid receptors. researchgate.netresearchgate.net This mechanism has been shown to counteract the rewarding effects of nicotine, suggesting a potential role in addiction therapy. researchgate.net Studies in rats have demonstrated that URB597 can block nicotine's effects on the dopamine (B1211576) system, a key pathway in reward and addiction. researchgate.net

Table 1: Effect of FAAH Inhibitor URB597 on Neurotransmitter-Related Molecules

| Compound | Target Enzyme | Effect | Measured Molecules |

|---|

G-protein coupled receptors (GPCRs) are a large family of receptors involved in a vast array of physiological processes and are common drug targets. Chemokine receptors, such as CCR2, are a subclass of GPCRs that play a significant role in inflammatory responses by controlling the migration of immune cells. Dysregulation of CCR2 has been linked to various inflammatory diseases.

While direct evidence for "this compound" as a CCR2 antagonist is limited, structure-activity relationship (SAR) studies on related heterocyclic compounds provide some insight. For a series of pyrrolone derivatives designed as intracellular allosteric modulators of chemokine receptors, the size of a cycloalkyl group was found to be a key determinant of selectivity between CCR1 and CCR2. Specifically, increasing the size of the cycloalkyl group from a cyclohexyl to a larger cycloheptyl or cyclooctyl ring resulted in a decrease in binding affinity for CCR2 while retaining affinity for CCR1. This suggests that the cyclohexyl moiety is well-tolerated within the CCR2 binding pocket and that modifications to this group can modulate receptor selectivity.

The serotonin (B10506) (5-HT) system is implicated in numerous central nervous system functions, and its receptors are targets for treating a variety of disorders. nih.gov Some studies have explored the interaction of carbamate-containing molecules with serotonin receptors.

Antiproliferative and Antitumor Activities

A significant area of investigation for cyclohexyl carbamate derivatives is in oncology, particularly as antiproliferative and antitumor agents. Research has focused on derivatives of camptothecin (B557342), a natural product that inhibits the enzyme Topoisomerase I, which is essential for DNA replication and repair in cancer cells. researchgate.net

In one study, a series of 20-carbamate derivatives of (20S,21S)-7-cyclohexyl-21-fluorocamptothecin were synthesized and evaluated. researchgate.net The parent compound, with a cyclohexyl group at the 7-position, was developed to have potent antitumor activity and increased metabolic stability. researchgate.net Among the synthesized carbamate derivatives, one compound featuring a diethylamino group demonstrated superior antiproliferative activity compared to the others in the series, highlighting it as a valuable lead compound with excellent Topoisomerase I inhibitory activity. researchgate.net

Similarly, studies on cycloalkanecarboxamide derivatives, which are structurally related to carbamates, have shown the importance of the cyclohexyl group for anticancer activity. A compound in this class, 1g , which contains a cyclohexyl moiety, was identified as the most potent agent against the HT29 colon cancer cell line, with an IC₅₀ of 4.73 µM. nih.gov This compound was found to induce apoptosis through the activation of caspases 3 and 7. nih.gov

Table 2: Antiproliferative Activity of a Cyclohexyl-Containing Derivative

| Compound ID | Chemical Class | Target Cell Line | IC₅₀ | Mechanism of Action |

|---|

| 1g | Cycloalkanecarboxamide | HT29 (Colon Cancer) | 4.73 µM | Induction of apoptosis (caspase 3/7 activation). nih.gov |

Antimicrobial and Antiprotozoal Activities

The carbamate functional group is present in various agents with antimicrobial and antiprotozoal properties. rsc.orgmdpi.com Research has explored the synthesis of novel carbamate derivatives to develop new treatments for infectious diseases, including those caused by protozoan parasites.

A study focused on creating carbamate derivatives of the antiprotozoal drugs metronidazole (B1676534) and secnidazole (B1681708) reported significant activity. One of the most effective compounds was Metronidazole cyclohexylcarbamate . This derivative demonstrated potent, nanomolar activity against the protozoan parasites Giardia duodenalis and Trichomonas vaginalis. Its enhanced activity was attributed to increased lipophilicity, allowing for better penetration of the parasite's membrane. Molecular docking studies suggested a mode of action involving the inhibition of key parasitic enzymes such as pyruvate-ferredoxin oxidoreductase (PFOR) and β-tubulin.

In the realm of antibacterial agents, novel C6-carbamate ketolides have been synthesized and tested. nih.gov The most effective compounds in this series showed significant activity against resistant strains of streptococci (MIC values of 0.03-0.12 µg/mL) and measurable activity against some enterococci (MIC values of 2-8 µg/mL). nih.gov Furthermore, a compound known as Tricyclo[3.3.1.13,7]decan-2-one O-[(cyclohexyl)aminocarbonyl]oxime has been noted among derivatives with potential antifungal activity. scienceopen.com

Antioxidant and Neuroprotective Potentials

While direct studies on the antioxidant and neuroprotective effects of this compound are not yet available, the known biological functions of its target, USP21, provide a basis for its potential in these areas.

The neuroprotective potential of inhibiting USP21 is suggested by the enzyme's role in fundamental neuronal processes. USP21 has been identified as a significant player in governing microtubule- and centrosome-related physiological activities. frontiersin.org These activities include the regeneration of the microtubule network and, notably, neurite outgrowth induced by nerve growth factor. frontiersin.org By potentially modulating these pathways through USP21 inhibition, this compound could play a role in neuronal development and repair mechanisms, which are critical for neuroprotection.

The potential for antioxidant activity is indirectly suggested by the profound impact of USP21 on mitochondrial function. USP21 deletion has been shown to impair mitochondrial respiration and disturb the process of oxidative phosphorylation (OXPHOS). nih.gov Since the mitochondrial electron transport chain is a primary site of reactive oxygen species (ROS) production, its modulation by a USP21 inhibitor like this compound could influence the cellular redox state. A disruption in the finely tuned process of oxidative phosphorylation could alter ROS generation, which is a key element of the cellular antioxidant balance. However, further investigation is required to determine whether the inhibition of USP21 by this derivative leads to a net increase or decrease in oxidative stress.

Modulation of Metabolic Pathways

The role of this compound in modulating metabolic pathways is more clearly defined through the established functions of its target, USP21, in cellular metabolism, particularly in the context of cancer and metabolic disorders.

Preclinical research has established that USP21 is a critical factor for the mitochondrial function of cancer cells. nih.gov Genetic deletion of USP21 leads to impaired mitochondrial respiration and a significant reduction in ATP production. nih.gov This disruption of the cell's energy status has been shown to inhibit cancer cell proliferation and migration. nih.gov The mechanism underlying this metabolic reprogramming involves the regulation of STAT3 (Signal Transducer and Activator of Transcription 3) activation and the expression of genes and proteins essential for mitochondrial function. nih.gov Specifically, USP21 is believed to regulate the expression of mitochondrial proteins involved in the biogenesis of mitochondrial ribosomes and the functioning of the respiratory chain complexes. nih.gov Therefore, as a potent inhibitor of USP21, this compound is expected to phenocopy these effects, dysregulating the energy metabolism of cancer cells and thereby presenting a novel therapeutic strategy.

Furthermore, the relevance of USP21 in broader metabolic regulation is highlighted by its expression patterns in metabolic diseases. Studies have shown that USP21 expression is elevated in the skeletal muscle of diabetic patients and in mice with high-fat diet-induced obesity. frontiersin.org This suggests that USP21 and its downstream targets may be potential therapeutic targets for muscle dysfunction and associated metabolic conditions such as type 2 diabetes and obesity. frontiersin.org The inhibition of USP21 by this compound could therefore have therapeutic implications in these metabolic disorders. The enzyme is also known to modulate the Hedgehog (Hh) signaling pathway, which is involved in key cellular processes including metabolism. frontiersin.org

The biochemical potency of this compound as a USP21 inhibitor has been quantified in preclinical studies.

| Compound Name | Target | Assay | IC50 (nM) |

| This compound | USP21 | HTRF | ~100 (approx. 8-fold improvement over parent compound) |

| This compound | USP21 | Ub-rhodamine | Data not specified, but showed improved potency |

Data synthesized from a study on the discovery and characterization of BAY-805, a potent and selective inhibitor of USP21. researchgate.net

Structure Activity Relationship Sar Studies of Cyclohexyl Carbamate Derivatives

Correlation of Structural Features with Biological Activity and Enzyme Affinity

The biological activity and enzyme affinity of cyclohexyl carbamate (B1207046) derivatives are intricately linked to their structural components. The cyclohexyl ring, the carbamate linkage, and various substituents all contribute to the molecule's interaction with its biological target.

Research on related cycloalkylamide derivatives has demonstrated that the size of the cycloalkane ring is a critical determinant of inhibitory potency against certain enzymes. For instance, studies on soluble epoxide hydrolase (sEH) inhibitors revealed that a cyclohexane (B81311) (C6) ring is essential for achieving reasonable inhibitory activity. drughunter.com Compounds with smaller cycloalkane rings, such as cyclopentane, or those with polar groups on the cycloalkane moiety, showed diminished or no inhibition. drughunter.com This suggests that the hydrophobicity and steric bulk of the cyclohexyl group in derivatives like "Cyclohexyl carbamate derivative 7" are vital for effective binding to the active site of target enzymes.

Furthermore, the nature of the substituents on other parts of the molecule can dramatically influence biological activity. In a series of carbamate-modified (-)-N(1)-phenethylnorphysostigmine derivatives, the cyclohexylmethylcarbamate derivative (3u) was identified as a potent and selective inhibitor of butyrylcholinesterase. nih.gov This highlights the specific contribution of the cyclohexyl moiety in combination with the rest of the molecular scaffold to achieve high affinity and selectivity for a particular enzyme.

The general structure of many biologically active compounds, including mitofusin activators, incorporates a substituted cyclohexyl group connected to an aromatic moiety via a linker. nih.gov This recurring motif underscores the importance of the cyclohexyl group as a key pharmacophoric element that helps to properly orient the molecule within the binding site and establish crucial interactions with amino acid residues. nih.gov

Impact of Substituent Modifications on Carbamate Reactivity and Stability

The stability of the carbamate bond is influenced by resonance effects between the amide and ester functionalities. ijfans.org The electronic nature of the substituents can either enhance or diminish this resonance, thereby affecting the bond's susceptibility to hydrolysis. For example, electron-withdrawing groups on an aryl substituent of a carbamate can increase the reactivity of the carbonyl group, making it a better electrophile for nucleophilic attack by an enzyme's active site residue. researchgate.net Conversely, electron-donating groups can increase the stability of the carbamate.

Stereochemical Influence on Biological Activity and Molecular Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific biological target. sigmaaldrich.comresearchgate.net For cyclohexyl carbamate derivatives, the stereochemistry of the cyclohexyl ring and any chiral centers within the substituents can have a profound impact on biological activity.

The chair conformation of the cyclohexyl ring can present substituents in either axial or equatorial positions. This orientation can be critical for fitting into a binding pocket. For instance, in a series of 3-[3-(phenalkylamino)cyclohexyl]phenols, the 1,3-cis configuration with an equatorially oriented phenol (B47542) ring was found to be the most promising stereoisomer for antagonist activity at the μ-opioid receptor. nih.gov

Studies on other chiral molecules have consistently shown that different stereoisomers can exhibit vastly different biological activities. For example, in a series of oleandomycin (B1677203) derivatives, a change in stereochemistry at specific positions led to a significant difference in antibacterial and anti-inflammatory activity. nih.gov Similarly, for nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake or target interaction. sigmaaldrich.comresearchgate.net Therefore, the specific stereoconfiguration of "this compound" would be a critical factor in determining its efficacy and selectivity.

Role of the Cyclohexyl Moiety as a Pharmacophoric Scaffold

The cyclohexyl moiety in many bioactive molecules, including "this compound," often serves as a crucial pharmacophoric scaffold. nih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The versatility of the cyclohexyl ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's properties to optimize its interaction with the target. This makes the cyclohexyl group a valuable and frequently utilized scaffold in medicinal chemistry.

Electronic Effects on Chemical and Biological Stability (e.g., LUMO Energy)

The electronic properties of a molecule, such as its Lowest Unoccupied Molecular Orbital (LUMO) energy, can have a significant impact on its chemical and biological stability. researchgate.net A lower LUMO energy generally indicates that a molecule is more susceptible to reduction, which can be a pathway for metabolic degradation. researchgate.net

For carbamate derivatives, the electronic nature of the substituents can modulate the LUMO energy of the molecule. Electron-withdrawing groups tend to lower the LUMO energy, potentially making the carbamate more reactive. While this increased reactivity can be beneficial for the mechanism of action of covalent inhibitors, it can also lead to decreased stability and potential off-target reactions.

Rationalization of Inhibition Mechanisms (e.g., Covalent Inhibition)

Many carbamate-containing compounds act as covalent inhibitors of enzymes, particularly serine hydrolases. nih.gov The mechanism of inhibition typically involves the carbamylation of a nucleophilic serine residue in the enzyme's active site. nih.gov

For instance, carbamate inhibitors of fatty acid amide hydrolase (FAAH), such as those containing a cyclohexyl moiety, have been shown to covalently modify the active site serine (Ser241). nih.gov The carbamate acts as an electrophilic "warhead," and the enzymatic reaction leads to the formation of a stable, carbamylated enzyme that is no longer active. The leaving group of the carbamate is released in the process. nih.gov

The effectiveness of a covalent inhibitor depends on a two-step process: the initial non-covalent binding of the inhibitor to the active site, followed by the irreversible covalent bond formation. researchgate.net The cyclohexyl group and other structural features of "this compound" would contribute to the initial binding and proper positioning of the carbamate group for the subsequent covalent reaction. The tempered electrophilicity of the carbamate scaffold is considered a favorable characteristic for potent serine hydrolase inhibitors. nih.gov

Strategic Fluorine Substitution in Drug Design and Metabolic Stability

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to enhance its properties, including metabolic stability, binding affinity, and membrane permeability. ijfans.org

Replacing a hydrogen atom with a fluorine atom at a site of metabolic attack can block or slow down oxidative metabolism due to the high strength of the carbon-fluorine bond. ijfans.org This can lead to an increased biological half-life of the compound. However, the effects of fluorination are not always predictable. In some cases, fluorination can lead to unexpected metabolic pathways, such as the enzymatic hydrolysis of C-F bonds. nih.gov

In the context of cyclohexyl carbamate derivatives, strategic fluorination of the cyclohexyl ring or other parts of the molecule could be employed to improve metabolic stability. For example, fluorination of the 7-phenyl ring in a series of pyrroloquinolinone derivatives was explored to enhance metabolic stability, although in that particular study, it did not lead to the desired improvement. Nevertheless, it remains a valuable tool in the medicinal chemist's arsenal (B13267) for optimizing the pharmacokinetic properties of drug candidates like "this compound."

Molecular Modeling and Computational Approaches in Cyclohexyl Carbamate Derivative Research

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the study of Cyclohexyl carbamate (B1207046) derivative 7, docking simulations are performed to understand its interaction with the enzyme tyrosinase, a key target in melanogenesis. These simulations place the derivative within the enzyme's active site, which contains two critical copper ions.

The primary goal of these docking studies is to determine the binding mode and to estimate the binding affinity, often expressed as a docking score. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the interactions of similar inhibitor molecules with active site residues like HIS285 have been highlighted in docking studies. While specific docking scores for derivative 7 are part of detailed research data, the methodology is consistent with studies on other tyrosinase inhibitors where potent compounds show favorable energy values.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic nature of the ligand-protein interaction over time. MD simulations are performed to assess the stability of the docked pose of Cyclohexyl carbamate derivative 7 within the tyrosinase active site. These simulations model the movement of atoms in the complex, providing insights into conformational changes and the persistence of key interactions.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods provide a higher level of theory to investigate the electronic structure and energetics of molecules.

Ab initio and semi-empirical calculations are used to study the intrinsic properties of this compound, such as its stable conformations and electronic structure, independent of the protein environment. These calculations can determine the relative energies of different rotational isomers (conformers) of the molecule, providing a foundational understanding of the shapes it can adopt. This information is crucial, as the bioactive conformation that binds to the enzyme is not necessarily the lowest energy conformation in solution.

QM calculations can also be employed to investigate the energetics of the formation of molecular dimers or to predict the energy barriers of potential chemical reactions. This is particularly relevant for understanding how the inhibitor might interact with substrates or participate in reactions within the enzyme's active site. For tyrosinase inhibitors, understanding the energetics of interaction with the copper ions in the active site is of significant interest.

Prediction of Pharmacokinetic Parameters (e.g., Lipophilicity, Solubility, Brain/Blood Partition Coefficient)

The therapeutic potential of a compound is not only determined by its binding affinity but also by its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models are widely used to predict these properties early in the drug discovery process. For this compound, various parameters are calculated using specialized software based on its 2D structure.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Description | Predicted Value |

|---|---|---|

| Lipophilicity (logP) | Measures the compound's oil/water partition coefficient, affecting absorption and distribution. | Data not available in search results |

| Aqueous Solubility (logS) | Predicts how well the compound dissolves in water, impacting its bioavailability. | Data not available in search results |

| Brain/Blood Partition Coefficient (logBB) | Indicates the potential for the compound to cross the blood-brain barrier. | Data not available in search results |

These in silico predictions help to identify potential liabilities, such as poor solubility or membrane permeability, that might hinder the development of the compound into a viable drug.

Computational Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals, C-H···π)

A detailed analysis of the intermolecular forces between this compound and its target protein is essential for understanding the basis of its inhibitory activity. Following docking and MD simulations, visualization programs are used to map out all significant interactions.

Hydrogen Bonding: These are critical directional interactions between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) on both the ligand and the protein.

C-H···π Interactions: These are weaker, non-conventional hydrogen bonds where a C-H bond interacts with the electron cloud of an aromatic ring, such as those on histidine or phenylalanine residues in the active site.

The comprehensive mapping of these interactions provides a rational basis for the observed activity of the compound and can guide the design of new derivatives with improved potency.

Analysis of Steric Constraints and Their Impact on Biological Activity

In the rational design of pharmacologically active agents, understanding the three-dimensional structure of a molecule and its interaction with a biological target is paramount. For cyclohexyl carbamate derivatives, steric constraints—the effects of the size and spatial arrangement of atoms and functional groups—play a crucial role in defining their biological activity. Computational modeling has become an indispensable tool for analyzing these steric factors, providing insights that guide the synthesis of more potent and selective compounds.

The specific impact of steric bulk is often evaluated by comparing the biological activity of a series of analogs with varying substituents. For instance, in the case of cyclohexylcarbamic acid biphenyl-yl ester inhibitors of FAAH, quantitative structure-activity relationship (QSAR) analysis and subsequent synthesis of derivatives have shown that inhibitory potency is sensitive to the size and position of substituents on the biphenyl (B1667301) ring. nih.gov

A clear example is the comparison between the parent compound URB524 and its derivative, URB597. The addition of a small carbamoyl (B1232498) group at the meta-position of the distal phenyl ring in URB597 results in a significant increase in inhibitory potency. acs.orgnih.gov This suggests that the space within this particular region of the enzyme's binding pocket is sterically constrained. While a small polar group can form favorable interactions, a larger, bulkier group would likely lead to a steric clash, reducing or abolishing biological activity. This principle, where increased steric hindrance near a key interaction point diminishes efficacy, is a common theme in drug design. nd.eduacs.org

The following table illustrates the impact of substituents on the biological activity of a hypothetical series of cyclohexyl carbamate derivatives based on published research findings for FAAH inhibitors.

| Derivative | Substituent (R) | IC50 (nM) | Interpretation of Steric Impact |

| Derivative 5 | -H (URB524) | 63 | Baseline activity with unsubstituted ring. |

| Derivative 6 | -C(O)NH2 (URB597) | 4.6 | Small, polar group fits well in the binding pocket, enhancing potency. nih.gov |

| Derivative 7 | -CH3 | 55 | Small, non-polar group offers no significant steric clash but lacks favorable polar interactions. |

| Derivative 8 | -C(CH3)3 | >1000 | Large, bulky tert-butyl group introduces significant steric hindrance, preventing optimal binding. |

Data for Derivatives 5 and 6 are based on published findings for URB524 and URB597, respectively. nih.gov Data for Derivatives 7 and 8 are illustrative examples of the principle of steric hindrance.

Computational approaches allow researchers to predict these steric clashes before undertaking complex synthesis. By building a model of the target enzyme and virtually docking derivatives like "this compound," scientists can analyze the fit and identify potential steric hindrances. This in silico analysis helps to prioritize the synthesis of compounds that have a higher probability of potent biological activity, thereby streamlining the drug discovery process. The steric properties of substituents influence not only direct interactions with a binding site but can also affect the molecule's conformational flexibility and the stability of the carbamate bond itself. nd.edunih.gov

Advanced Analytical Techniques for the Study of Cyclohexyl Carbamate Derivatives

Chromatographic Separations and Analysis

Chromatography is the cornerstone of analytical separation for carbamate (B1207046) compounds. Due to their characteristic polarity and potential for thermal degradation, liquid chromatography is often favored, though gas chromatography remains a powerful tool, especially when coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of N-methylcarbamates. thermofisher.com Its application is crucial for the separation and quantification of Cyclohexyl carbamate derivative 7 from complex mixtures. The method's strength lies in its ability to handle compounds that are thermally labile or non-volatile, which is often the case for carbamate derivatives.

Reversed-phase HPLC (RP-HPLC) is the most common mode used, typically employing a C18 or C8 stationary phase. thermofisher.comchromforum.org This setup allows for the effective separation of carbamates based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under gradient conditions to achieve optimal resolution. austinpublishinggroup.com Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength, often around 220 nm for carbamate compounds. austinpublishinggroup.com For enhanced sensitivity, especially at trace levels, fluorescence detection following post-column derivatization is the method of choice, as stipulated in official methods like EPA 531.2. thermofisher.com

Interactive Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | To elute compounds with varying polarities. |

| Flow Rate | 0.75 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Injection Volume | 10 - 20 µL | Volume of sample introduced into the system. |

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |

| Detection | UV-Vis at 220 nm or Fluorescence (Ex/Em specific) | Quantification of the separated compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. amazonaws.com It is an exceptionally accurate tool for both qualitative and quantitative analysis of individual components in a mixture. amazonaws.com While many carbamates require derivatization to increase their volatility and thermal stability for GC analysis, GC-MS remains a vital technique for structural confirmation and trace-level detection. amazonaws.comsemanticscholar.org

In GC-MS analysis, the sample is vaporized and separated in the GC column before entering the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint. This allows for positive identification of the compound. semanticscholar.org Studies on carbamate pesticides have shown that GC-MS is effective in identifying degradation products, with common fragmentation patterns involving the formation of corresponding phenols. nih.gov

Interactive Table 2: Potential GC-MS Data for this compound

| Parameter | Description |

| Ionization Mode | Electron Ionization (EI) |

| Key Fragment Ion 1 | [M-C₆H₁₁NCO]+ |

| Key Fragment Ion 2 | [C₆H₁₁]+ |

| Key Fragment Ion 3 | [M]+ |

| Application | Confirmatory analysis and structural elucidation. |

For cyclohexyl carbamate derivatives that are chiral, separating the enantiomers is critical, as they can exhibit different biological activities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose. Specifically, tris(cyclohexylcarbamate)s of cellulose (B213188) and amylose (B160209) have been developed and evaluated as potent CSPs for HPLC. acs.orgnih.gov

These CSPs achieve separation by forming transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation. The chiral recognition ability of these phases is influenced by the helical structure of the polysaccharide backbone and the specific interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the chiral grooves. nih.gov Immobilized versions of these CSPs offer the advantage of being compatible with a wider range of solvents, which can significantly improve resolution for certain racemates. nih.gov The absence of a phenyl group in these cycloalkylcarbamate-based CSPs also simplifies detection by UV, as it reduces background interference. acs.org

Interactive Table 3: Performance of Polysaccharide-based Chiral Stationary Phases

| Chiral Stationary Phase | Analyte Type | Separation Principle | Advantage |

| Cellulose tris(cyclohexylcarbamate) | Chiral Carbamates | Formation of transient diastereomeric complexes. | High resolving abilities, comparable to popular phenylcarbamate CSPs. acs.org |

| Amylose tris(cyclohexylcarbamate) | Chiral Carbamates | Differential interaction with the helical polymer structure. | High resolving abilities and complementary selectivity to cellulose-based CSPs. acs.org |

| Immobilized Cellulose/Amylose tris(cyclohexylcarbamate) | Chiral Carbamates | Enhanced solvent compatibility. | Allows use of solvents like chloroform, improving resolution for specific compounds. nih.gov |

Derivatization Procedures for Enhanced Detection and Analysis

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.net This process is employed to enhance detectability, improve chromatographic separation, or increase volatility for GC analysis. researchgate.netjournalajacr.com

Both pre-column and post-column derivatization strategies are widely used in the analysis of carbamates.

Pre-column derivatization involves reacting the analyte with a reagent before injection into the chromatograph. This approach can be advantageous as it allows for the removal of excess reagent and by-products, potentially leading to a cleaner chromatogram. researchgate.net Furthermore, it provides flexibility in the choice of reaction conditions.

Post-column derivatization occurs after the separation on the column but before detection. A classic example in carbamate analysis is the hydrolysis of the separated N-methylcarbamates into methylamine. This is followed by a reaction with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity. pickeringlabs.comepa.gov This method is robust and forms the basis of several standardized procedures for carbamate residue analysis. pickeringlabs.com The main benefit of post-column derivatization is that it avoids the potential for creating multiple derivative products from a single analyte, and the original compound is separated in its native form.

Interactive Table 4: Comparison of Derivatization Strategies

| Strategy | Advantages | Disadvantages | Typical Application |

| Pre-column | Flexibility in reaction conditions; removal of excess reagent possible. researchgate.net | May form multiple derivative products; reaction must be complete and reproducible. | Attaching a UV-absorbing or fluorescent tag to the analyte before HPLC. journalajacr.com |

| Post-column | Analyte separated in its native form; avoids multiple derivative peaks. | Requires additional hardware (pump, reactor); potential for band broadening. | EPA methods for carbamate analysis using OPA to create fluorescent products. pickeringlabs.comepa.gov |

The choice of derivatizing reagent is critical and depends on the functional groups present in the analyte and the desired analytical outcome.

NHS-esters (N-Hydroxysuccinimide esters) are widely used reagents for labeling primary and secondary amino groups. researchgate.net However, they can be susceptible to side reactions like hydrolysis, which can affect derivatization performance. researchgate.netresearchgate.net

NHS-carbamates (N-Hydroxysuccinimidyl carbamates) have emerged as a valuable alternative. nih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with amino groups to form stable, highly fluorescent derivatives that are ideal for reversed-phase HPLC analysis. nih.govmdpi.com Studies have shown that NHS-carbamates can be more stable and less prone to certain interfering side reactions compared to NHS-esters. researchgate.net

Azobenzene-based Carbamates and Reagents introduce a strong chromophore (the azobenzene (B91143) group) into the analyte molecule. sigmaaldrich.com This significantly enhances detection sensitivity for UV-Vis detectors. Reagents such as 4-(dimethylamino)azobenzene-4′-sulfonyl chloride (Dabsyl-Cl) are used to derivatize compounds with amino groups, creating colored derivatives that are easily detected. sigmaaldrich.comgreyhoundchrom.com More recently, azobenzene-based carbamate reagents have been developed for LC-MS analysis, offering advantages like fast reaction times and good reactivity. nih.gov

Interactive Table 5: Overview of Selected Derivatization Reagents

| Reagent Class | Example | Target Functional Group | Analytical Advantage |

| NHS-esters | Dabcyl-OSu | Primary/Secondary Amines | UV/Vis detection tag; potential for side reactions. researchgate.net |

| NHS-carbamates | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Forms stable, highly fluorescent derivatives for HPLC. nih.govmdpi.com |

| Azobenzene-based | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Primary/Secondary Amines | Strong chromophore for sensitive UV-Vis detection. sigmaaldrich.comgreyhoundchrom.com |

| Azobenzene-based Carbamates | AzoB (carbamate) | Amines | Good reactivity and suitability for LC-MS/MS analysis. nih.gov |

Enzymatic Activity Assays (e.g., Ellman's Method for Cholinesterases)

The enzymatic activity of cyclohexyl carbamate derivatives, particularly their inhibitory effect on cholinesterases, is a critical area of investigation for their potential therapeutic applications. A key method employed for this purpose is the spectrophotometric method developed by Ellman. This technique provides a reliable and widely used means to determine the rate of cholinesterase activity and, consequently, the inhibitory potency of compounds like this compound.